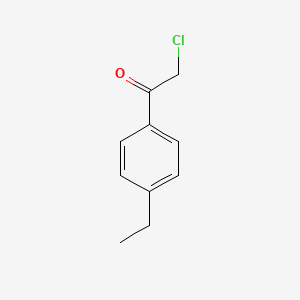

2-Chloro-1-(4-ethylphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(4-ethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDROUSGWZPVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402745 | |

| Record name | 2-Chloro-1-(4-ethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50690-09-0 | |

| Record name | 2-Chloro-1-(4-ethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1-(4-ethylphenyl)ethanone

CAS Number: 50690-09-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-1-(4-ethylphenyl)ethanone, a key chemical intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document delves into its chemical and physical properties, synthesis methodologies, safety considerations, and its significant applications in the pharmaceutical industry.

Compound Profile and Physicochemical Properties

This compound is a solid, combustible organic compound with the empirical formula C₁₀H₁₁ClO.[1] It is a substituted acetophenone, a class of compounds known for their utility as building blocks in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 50690-09-0 | [1] |

| Molecular Formula | C₁₀H₁₁ClO | [1] |

| Molecular Weight | 182.65 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 113 °C @ 4 Torr | [2] |

| Melting Point | 57-58 °C | [2] |

| Density | 1.0937 g/cm³ @ 20 °C | [2] |

| Flash Point | 125.1 °C | [2] |

| Solubility | Soluble in alcohol; not miscible or difficult to mix in water. | [3] |

Synthesis of this compound: The Friedel-Crafts Acylation

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of ethylbenzene with chloroacetyl chloride.[1][4][5] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][5][6]

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation involves the formation of a highly reactive acylium ion as the electrophile.[6]

Caption: Mechanism of Friedel-Crafts Acylation.

The causality behind this experimental choice lies in the high efficiency and selectivity of the Friedel-Crafts acylation for producing aryl ketones. The use of a strong Lewis acid like AlCl₃ is crucial for generating the acylium ion, which is a potent electrophile required to attack the electron-rich aromatic ring of ethylbenzene. The ethyl group on the benzene ring is an ortho-, para-directing group, leading to the preferential formation of the para-substituted product due to less steric hindrance.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a self-validating system, where the reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product can be purified and characterized using standard laboratory techniques.

Materials:

-

Ethylbenzene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Dry three-necked round-bottom flask

-

Magnetic stir bar

-

Dropping funnel

-

Reflux condenser with a gas trap

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a gas trap. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the stirred suspension to 0 °C in an ice bath.[5]

-

Add a solution of chloroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.[5]

-

Following the addition of chloroacetyl chloride, add ethylbenzene (1.2 equivalents) dropwise from the dropping funnel over 30 minutes.[5]

-

Reaction: After the complete addition of ethylbenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC.[5]

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[5][6]

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[5][6]

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[6]

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.[6]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs). Its α-haloketone structure provides a reactive site for various nucleophilic substitution reactions, enabling the construction of more complex molecular frameworks.

Synthesis of Profen Drugs

While direct synthetic routes for specific drugs using this compound are not extensively detailed in publicly available literature, its structural similarity to intermediates used in the synthesis of profen drugs like Loxoprofen and Pranoprofen suggests its potential application. For instance, the synthesis of Loxoprofen involves the Friedel-Crafts reaction of a similar chloro-propionyl chloride with toluene.[7] A plausible synthetic pathway for a profen derivative from this compound is outlined below.

Caption: Plausible synthetic pathway to a profen derivative.

This logical relationship highlights the importance of this compound as a precursor. The chloro group serves as a leaving group, allowing for the introduction of other functional groups necessary for the final drug molecule.

Analytical Characterization

For a self-validating system, the identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Table 2: Spectroscopic Data for Structurally Similar Compounds

| Technique | Compound | Key Signals | Source(s) |

| ¹H NMR | 2-Chloro-1-(4-chlorophenyl)ethanone | δ 7.88 (d, J = 8.6 Hz, 2H), 7.45 (d, J = 8.6 Hz, 2H), 4.64 (s, 2H) | [8] |

| ¹³C NMR | 2-Chloro-1-(4-chlorophenyl)ethanone | δ 190.1, 140.6, 132.5, 130.0, 129.3, 45.7 | [8] |

| IR (KBr) | 2-Chloro-1-(4-chlorophenyl)ethanone | ν: 1691 (C=O), 1589, 1399, 1213, 1093, 997, 818 cm⁻¹ | [8] |

Safety and Handling

This compound is a combustible solid and should be handled with appropriate safety precautions in a well-ventilated area.[1] It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound, with its CAS number 50690-09-0, is a pivotal intermediate in organic synthesis. Its preparation via Friedel-Crafts acylation is a well-established and efficient method. The compound's reactivity makes it a valuable precursor in the pharmaceutical industry, particularly for the synthesis of anti-inflammatory drugs. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile chemical.

References

-

High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information. (n.d.). Retrieved January 7, 2026, from [Link]

- Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.

- Synthetic method for pranoprofen - CN103864804B - Google Patents. (n.d.).

- Process for preparing loxoprofen sodium - CN1294115A - Google Patents. (n.d.).

-

THE REACTION OF ACYL CHLORIDES WITH BENZENE. (n.d.). Chemguide. Retrieved January 7, 2026, from [Link]

-

2-chloro-1-(4-methylphenyl)ethanone - 4209-24-9, C9H9ClO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 7, 2026, from [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

-

Friedel-Crafts acylation (video) | Khan Academy. (n.d.). Retrieved January 7, 2026, from [Link]

-

2-Chloro-1-(4-chlorophenyl)ethanone - the NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]

-

2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Chloro-1-(4-chlorophenyl)ethanone [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. CN1294115A - Process for preparing loxoprofen sodium - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Chloro-1-(4-ethylphenyl)ethanone

Introduction

2-Chloro-1-(4-ethylphenyl)ethanone, a substituted α-chloro ketone, is a pivotal chemical intermediate in modern organic synthesis. Its bifunctional nature, featuring a reactive chloromethyl ketone group attached to an ethyl-substituted phenyl ring, makes it a versatile building block for constructing more complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers in pharmaceutical and materials science. This document is intended to serve as a comprehensive technical resource, grounded in established chemical principles and supported by practical, field-proven insights.

Core Chemical and Physical Properties

This compound is a solid at room temperature. A precise understanding of its physicochemical properties is the foundation for its effective use in synthesis, dictating choices for reaction solvents, purification methods, and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 50690-09-0 | [1] |

| Molecular Formula | C₁₀H₁₁ClO | [1] |

| Molecular Weight | 182.65 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | 284.5 °C at 760 mmHg | [2] |

| Density | 1.105 g/cm³ | [2] |

| SMILES | ClCC(=O)c1ccc(cc1)CC | |

| InChI Key | MLDROUSGWZPVMD-UHFFFAOYSA-N |

Note: Analytical data for this specific compound is not always collected by suppliers, and buyers may need to confirm identity and purity independently.

Synthesis and Mechanism: Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of ethylbenzene with chloroacetyl chloride. This reaction is a classic example of electrophilic aromatic substitution, a cornerstone of synthetic organic chemistry.[3]

Causality in Experimental Design: The choice of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical. The Lewis acid coordinates with the chloroacetyl chloride, generating a highly electrophilic acylium ion. This step is essential to activate the acylating agent for attack by the electron-rich aromatic ring of ethylbenzene.[3][4] The ethyl group on the benzene ring is an activating, ortho, para-director, meaning the incoming acyl group will preferentially add to the position para to the ethyl group due to steric hindrance at the ortho positions.

Detailed Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl), add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Add ethylbenzene (1.0 eq.) to the stirred suspension.

-

Acylation: Add chloroacetyl chloride (1.05 eq.) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

-

Reaction Monitoring & Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be further purified by recrystallization or column chromatography.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a key acylium ion intermediate.

Caption: Mechanism of Friedel-Crafts Acylation.

Chemical Reactivity and Synthetic Utility

As an α-chloro ketone, this compound is a bifunctional electrophile.[5] The carbonyl carbon and the α-carbon are both susceptible to nucleophilic attack, making this compound a valuable precursor for a wide range of molecular scaffolds.

-

Nucleophilic Substitution at the α-Carbon: The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles (e.g., amines, thiols, cyanides, azides). This is the most common reaction pathway, used to introduce diverse functionalities. For instance, reaction with primary amines can lead to α-amino ketones, which are precursors to various heterocycles.[5]

-

Reactions at the Carbonyl Group: The carbonyl group undergoes standard ketone reactions, such as reduction to a secondary alcohol or reaction with Grignard reagents.

-

Formation of Heterocycles: It is a key starting material for synthesizing heterocycles like thiazoles (reacting with thioamides) and pyrroles (in the Hantzsch synthesis).[5]

-

Cross-Coupling Reactions: In the presence of catalysts like zinc halides, it can undergo cross-coupling with organotin enolates to synthesize γ-diketones (1,4-diketones).[6][7]

Synthetic Workflow: A Building Block for Complex Molecules

The utility of this compound is best illustrated by its role as an intermediate in a multi-step synthesis.

Caption: Synthetic workflow from the core molecule.

Applications in Drug Development and Agrochemicals

Chloroacetyl derivatives of arenes are significant intermediates in the synthesis of a wide array of biologically active compounds. This compound is specifically used as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents.[2] Its structure allows for the construction of active ingredients that feature substituted phenylalkyl moieties, which are common in non-steroidal anti-inflammatory drugs (NSAIDs).[2] Furthermore, these types of molecules find applications in the preparation of agrochemicals and specialty organic compounds where the chloro ketone functionality is required for subsequent chemical transformations.[2]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.

-

Hazards: This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[8]

-

Precautions for Safe Handling:

-

Avoid all contact with skin, eyes, and clothing.[8]

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Wash hands thoroughly after handling.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][9]

-

-

Storage Conditions:

In case of exposure, follow standard first-aid measures. If inhaled, move to fresh air. If on skin or in eyes, rinse immediately and cautiously with plenty of water for several minutes.[8][9]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for synthetic innovation. Its predictable reactivity, rooted in the principles of electrophilic aromatic substitution and nucleophilic displacement, provides chemists with a reliable starting point for the synthesis of high-value molecules. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for researchers aiming to leverage its full potential in drug discovery, materials science, and beyond.

References

- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (2024, March 27). Safety Data Sheet.

-

PubChem. (n.d.). 2-Chloro-1-(4-Isopropylphenyl)Ethanone. Retrieved from [Link]

- Chavan, S. P., et al. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B.

- Chamäleon GmbH. (2018, January 15). Safety Data Sheet.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

- Yasuda, M., et al. (1998). Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones. Journal of the American Chemical Society, 120(16), 3804-3807.

- BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.

-

PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 4-Ethylacetophenone. Retrieved from [Link]

- Yasuda, M., et al. (1998). Cross-Coupling Reaction of α-Chloroketones and Organotin Enolates Catalyzed by Zinc Halides for Synthesis of γ-Diketones. Journal of the American Chemical Society, 120(16), 3804-3807.

- The Chemistry Tutor. (2021, February 13). Alpha-Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained [Video]. YouTube.

- ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... [Image].

-

ChemSynthesis. (2025, May 20). 2-chloro-1-(4-methylphenyl)ethanone. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-1-phenyl(114C)ethanone. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethanone, 2-chloro-1-[4-[4-(chloroacetyl)phenoxy]phenyl]-. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-(4-octylphenyl)ethanone. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [myskinrecipes.com]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 6. Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

2-Chloro-1-(4-ethylphenyl)ethanone spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-(4-ethylphenyl)ethanone

Introduction

This compound (CAS No: 50690-09-0) is a halogenated acetophenone derivative. Compounds of this class, known as α-haloketones, are pivotal intermediates in organic synthesis due to their high reactivity and utility as building blocks for a diverse range of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The precise structural confirmation and purity assessment of these intermediates are critical for ensuring the safety, efficacy, and reproducibility of subsequent synthetic steps in drug development and materials science.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core spectroscopic techniques used to elucidate and verify the structure of this compound. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not only the data but also the causality behind the experimental choices and the interpretation of the results. Each protocol is designed as a self-validating system, incorporating internal checks to ensure data integrity and trustworthiness.

Molecular Structure and Physicochemical Properties

A thorough characterization begins with an understanding of the molecule's fundamental properties. The structure consists of a 4-ethylphenyl group attached to a chloromethyl ketone moiety.

| Property | Value | Source |

| CAS Number | 50690-09-0 | |

| Molecular Formula | C₁₀H₁₁ClO | |

| Molecular Weight | 182.65 g/mol | |

| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)CCl | |

| InChI Key | MLDROUSGWZPVMD-UHFFFAOYSA-N |

graph "molecular_structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Substituents C7 [label="C", pos="1.74,1!"]; O8 [label="O", pos="2.61,0.5!"]; C9 [label="C", pos="1.74,2!"]; Cl10 [label="Cl", pos="2.61,2.5!"];

C11 [label="C", pos="-1.74,-1!"]; C12 [label="C", pos="-2.61,-0.5!"];

// Dummy node for ring center for double bonds center [pos="0,0!", style=invis];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- O8 [style=bold, len=0.8]; C7 -- C9; C9 -- Cl10; C3 -- C11; C11 -- C12;

// Aromatic double bonds edge [style=bold, len=1.0]; C1 -- C2; C3 -- C4; C5 -- C6;

// Add labels for atoms lab_C1 [label="C1'", pos="0,1.3!"]; lab_C6 [label="C2'/C6'", pos="1.2,0.5!"]; lab_C2 [label="C2'/C6'", pos="-1.2,0.5!"]; lab_C5 [label="C3'/C5'", pos="1.2,-0.5!"]; lab_C3 [label="C3'/C5'", pos="-1.2,-0.5!"]; lab_C4 [label="C4'", pos="0,-1.3!"]; lab_C7 [label="C=O", pos="1.74,1.3!"]; lab_C9 [label="CH₂Cl", pos="1.74,2.3!"]; lab_C11 [label="CH₂", pos="-1.74,-1.3!"]; lab_C12 [label="CH₃", pos="-2.9,-0.2!"]; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for non-polar to moderately polar compounds and its single, well-characterized residual solvent peak.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Acquisition Parameters: Set a spectral width of ~16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds. A total of 16 scans is typically sufficient for a high signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

The predicted ¹H NMR spectrum shows distinct signals corresponding to the aromatic, chloromethyl, and ethyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.91 | Doublet (d) | 2H | H-2', H-6' | These aromatic protons are ortho to the electron-withdrawing carbonyl group, causing significant deshielding. They appear as a doublet due to coupling with H-3'/H-5'. |

| 7.32 | Doublet (d) | 2H | H-3', H-5' | These aromatic protons are meta to the carbonyl group and ortho to the electron-donating ethyl group. They are shielded relative to H-2'/H-6' and show coupling to them. |

| 4.75 | Singlet (s) | 2H | -C(=O)CH₂ Cl | The protons of the chloromethyl group are adjacent to two electron-withdrawing groups (carbonyl and chlorine), resulting in a strong downfield shift. There are no adjacent protons, so the signal is a singlet. |

| 2.73 | Quartet (q) | 2H | -CH₂ CH₃ | These benzylic protons are split into a quartet by the three adjacent methyl protons (n+1 rule). |

| 1.26 | Triplet (t) | 3H | -CH₂CH₃ | The terminal methyl protons are split into a triplet by the two adjacent methylene protons. |

graph "1H_NMR_Assignments" { layout=neato; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];// Structure (similar to the first diagram) C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; H2 [label="H", pos="-1.5,0.8!"]; C3 [label="C", pos="-0.87,-0.5!"]; H3 [label="H", pos="-1.5,-0.8!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; H5 [label="H", pos="1.5,-0.8!"]; C6 [label="C", pos="0.87,0.5!"]; H6 [label="H", pos="1.5,0.8!"]; C7 [label="C=O", pos="1.74,1!"]; C9 [label="CH₂", pos="1.74,2!"]; Cl10 [label="Cl", pos="2.61,2.5!"]; C11 [label="CH₂", pos="-1.74,-1!"]; C12 [label="CH₃", pos="-2.61,-0.5!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- H2; C3 -- H3; C5 -- H5; C6 -- H6; C6 -- C7; C7 -- C9; C9 -- Cl10; C3 -- C11; C11 -- C12;

// Aromatic double bonds edge [style=bold, len=1.0]; C1 -- C2; C3 -- C4; C5 -- C6;

// Labels for assignments lab_aromatic_ortho [label="δ ≈ 7.91 ppm (d, 2H)", fontcolor="#EA4335", pos="2.5,0!"]; lab_aromatic_meta [label="δ ≈ 7.32 ppm (d, 2H)", fontcolor="#34A853", pos="-2.5,0!"]; lab_chloromethyl [label="δ ≈ 4.75 ppm (s, 2H)", fontcolor="#FBBC05", pos="1.74,3!"]; lab_methylene [label="δ ≈ 2.73 ppm (q, 2H)", fontcolor="#4285F4", pos="-1.74,-1.5!"]; lab_methyl [label="δ ≈ 1.26 ppm (t, 3H)", fontcolor="#5F6368", pos="-2.9,-1!"];

// Connect labels to protons edge [color="#EA4335", style=dashed]; H6 -- lab_aromatic_ortho; H2 -- lab_aromatic_ortho; edge [color="#34A853", style=dashed]; H3 -- lab_aromatic_meta; H5 -- lab_aromatic_meta; edge [color="#FBBC05", style=dashed]; C9 -- lab_chloromethyl; edge [color="#4285F4", style=dashed]; C11 -- lab_methylene; edge [color="#5F6368", style=dashed]; C12 -- lab_methyl; }

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

Carbon NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

The sample preparation and instrument are the same as for ¹H NMR.

-

Instrumentation: Acquire a proton-decoupled ¹³C spectrum on a 400 MHz spectrometer (operating at ~100 MHz for carbon).

-

Acquisition Parameters: Use a wider spectral width (~220 ppm). A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and longer relaxation times.

-

Processing: Similar processing steps as for ¹H NMR are applied. The CDCl₃ solvent peak (δ ≈ 77.16 ppm) can be used as a secondary reference.

A total of 8 distinct signals are expected, as the symmetry of the para-substituted ring makes C-2'/C-6' and C-3'/C-5' chemically equivalent.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 191.0 | C =O | The carbonyl carbon is highly deshielded and typically appears in the 190-200 ppm region. |

| 151.5 | C -4' | Aromatic quaternary carbon attached to the ethyl group. Its chemical shift is influenced by the alkyl substituent. |

| 134.0 | C -1' | Aromatic quaternary carbon attached to the carbonyl group. Deshielded by the C=O group. |

| 129.5 | C -2', C -6' | Aromatic CH carbons ortho to the carbonyl group. |

| 128.8 | C -3', C -5' | Aromatic CH carbons meta to the carbonyl group. |

| 45.5 | -C(=O)C H₂Cl | The chloromethyl carbon is an aliphatic carbon shifted downfield by both the carbonyl and the electronegative chlorine atom. |

| 29.2 | -C H₂CH₃ | The benzylic methylene carbon. |

| 15.0 | -CH₂C H₃ | The terminal methyl carbon, appearing in the typical upfield aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Record the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded immediately prior to the sample measurement and automatically subtracted. This protocol is rapid, requires minimal sample, and avoids the need for preparing KBr pellets.

The IR spectrum provides a molecular fingerprint, with key absorptions confirming the presence of the carbonyl, aromatic, and alkyl functionalities. Data from related chlorinated acetophenones supports these assignments.[1][2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3050 | C-H Stretch | Aromatic C-H | Confirms the presence of the phenyl ring. |

| ~2970, ~2875 | C-H Stretch | Aliphatic C-H | Corresponds to the asymmetric and symmetric stretching of the ethyl and chloromethyl groups. |

| ~1685 | C=O Stretch | Ketone | This is a strong, sharp absorption characteristic of an aryl ketone. Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |

| ~1605, ~1575 | C=C Stretch | Aromatic Ring | These two bands are characteristic of the benzene ring skeleton. |

| ~830 | C-H Bend | Aromatic (para) | A strong out-of-plane bending band in this region is highly indicative of 1,4-disubstitution on a benzene ring. |

| ~750 | C-Cl Stretch | Alkyl Halide | A moderate to strong absorption confirming the presence of the C-Cl bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecular structure through controlled fragmentation.

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet for separation and purification.

-

Ionization: In the source, bombard the molecules with high-energy electrons (~70 eV). This process, known as Electron Ionization (EI), is highly reproducible and creates a positively charged molecular ion (M⁺˙) and various fragment ions.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

The mass spectrum is a plot of relative ion abundance versus m/z. Its interpretation is key to confirming the molecular weight and connectivity.

| m/z | Proposed Ion | Formula | Significance |

| 184/182 | [M]⁺˙ | [C₁₀H₁₁ClO]⁺˙ | Molecular Ion Peak. The presence of two peaks with an intensity ratio of approximately 1:3 is the definitive signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁷Cl and ³⁵Cl isotopes). This is a critical self-validating feature. |

| 133 | [M - CH₂Cl]⁺ | [C₉H₉O]⁺ | Base Peak. This highly stable 4-ethylbenzoyl cation is formed by α-cleavage, the most favorable fragmentation pathway for this molecule. Its high abundance makes it the base peak (100% relative intensity). Data from 4'-ethylacetophenone shows a similar cleavage.[3] |

| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Formed by the subsequent loss of ethylene (C₂H₄) from the 4-ethylbenzoyl cation (m/z 133). |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | The phenyl cation, a common fragment from the loss of CO from the benzoyl cation (m/z 105). |

digraph "Fragmentation_Pathway" { graph [splines=ortho, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10];mol [label="this compound"]; ion [label="Molecular Ion [M]⁺˙\nm/z = 182/184", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="4-Ethylbenzoyl Cation\n[M - CH₂Cl]⁺\nm/z = 133", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; frag2 [label="Benzoyl Cation derivative\n[m/z 133 - C₂H₄]⁺\nm/z = 105", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; frag3 [label="Phenyl Cation\n[m/z 105 - CO]⁺\nm/z = 77", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

loss1 [label="- •CH₂Cl", shape=none, fontcolor="#5F6368"]; loss2 [label="- C₂H₄", shape=none, fontcolor="#5F6368"]; loss3 [label="- CO", shape=none, fontcolor="#5F6368"];

mol -> ion [label=" Ionization (EI, 70 eV)"]; ion -> loss1 [arrowhead=none]; loss1 -> frag1; frag1 -> loss2 [arrowhead=none]; loss2 -> frag2; frag2 -> loss3 [arrowhead=none]; loss3 -> frag3; }

Caption: Primary fragmentation pathway for this compound in EI-MS.

Conclusion

The structural elucidation of this compound is unequivocally achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the para-substitution pattern and the presence of the chloromethyl ketone and ethyl groups. IR spectroscopy provides rapid verification of the key functional groups, most notably the conjugated ketone. Finally, mass spectrometry confirms the molecular weight and elemental composition (via the distinct chlorine isotopic pattern) while revealing the molecule's fragmentation behavior, which aligns perfectly with the proposed structure. Together, these techniques provide a robust and self-validating dataset essential for quality control and regulatory compliance in any research or development setting.

References

-

NIST Chemistry WebBook. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Fun, H.-K., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Ethanone, 1-(4-ethylphenyl)-. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Ethylacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-1-(4-ethylphenyl)ethanone

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-1-(4-ethylphenyl)ethanone. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical interpretation of the spectrum, offering field-proven insights into structural elucidation using NMR spectroscopy.

Introduction: The Role of NMR in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly in the pharmaceutical and materials science sectors. Its ability to provide detailed information about the molecular structure of a substance at the atomic level is unparalleled. For a molecule such as this compound, a halogenated ketone derivative, ¹H NMR spectroscopy serves as a primary tool for structural verification, purity assessment, and conformational analysis. The precise chemical environment of each proton in the molecule generates a unique spectral signature, allowing for an unambiguous assignment of its structure.

This compound is a member of the α-haloketone class of compounds, which are valuable synthetic intermediates in organic chemistry due to their reactivity and utility in forming various carbon-carbon and carbon-heteroatom bonds.[1] An accurate interpretation of its ¹H NMR spectrum is therefore crucial for chemists working with this and related compounds.

Molecular Structure and Predicted ¹H NMR Spectrum

The structure of this compound comprises a para-substituted benzene ring, an ethyl group, and an α-chlorinated ketone moiety. This combination of functional groups leads to a distinct and predictable ¹H NMR spectrum. Based on established principles of chemical shifts and spin-spin coupling, we can anticipate the key features of the spectrum.

Figure 2: Spin-spin coupling relationship between the aromatic protons in this compound.

The Aliphatic Region (δ 0.0-5.0 ppm)

This region contains the signals from the ethyl group and the α-chloro methylene group.

-

Signal E (δ ~4.7 ppm, 2H, Singlet): The methylene protons adjacent to the carbonyl group and the chlorine atom are significantly deshielded. The electronegativity of both the carbonyl oxygen and the chlorine atom withdraws electron density from these protons, causing a substantial downfield shift. [2]Since there are no protons on the adjacent carbonyl carbon, this signal appears as a sharp singlet. The chemical shift of protons alpha to a ketone is typically in the range of 2.1-2.6 ppm, and the presence of an additional electronegative chlorine atom further shifts this signal downfield. [3]* Signal C (δ ~2.7 ppm, 2H, Quartet): These are the benzylic protons of the ethyl group. Their chemical shift is downfield from typical alkane protons due to the deshielding effect of the aromatic ring. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4), with a coupling constant of approximately 7.6 Hz.

-

Signal D (δ ~1.2 ppm, 3H, Triplet): This upfield signal corresponds to the terminal methyl protons of the ethyl group. It is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3), exhibiting the same coupling constant as the quartet of signal C.

Figure 3: Spin-spin coupling within the ethyl group of this compound.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice as it is a good solvent for many organic compounds and its residual proton signal (at δ 7.26 ppm) does not typically interfere with the signals of interest.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for the chemical shifts. [4]

-

-

Instrument Setup:

-

The spectrum should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) to achieve good signal dispersion and resolution.

-

The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field, which is critical for obtaining sharp spectral lines.

-

-

Data Acquisition:

-

Acquire the spectrum at a constant temperature, typically 25 °C.

-

Use a standard pulse sequence for ¹H NMR acquisition.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are usually sufficient.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) signal should be Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum should be phase-corrected and baseline-corrected.

-

The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

-

The signals should be integrated to determine the relative number of protons corresponding to each peak.

-

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation. The predicted spectrum exhibits five distinct signals, each providing specific information about the different proton environments within the molecule. The characteristic patterns of the para-substituted aromatic ring and the ethyl group, combined with the significant downfield shift of the α-chloro methylene protons, create a unique spectral fingerprint. This in-depth guide provides the necessary framework for researchers and scientists to confidently interpret the ¹H NMR spectrum of this important synthetic intermediate, ensuring the integrity of their chemical syntheses and downstream applications.

References

-

Determining the coupling on a substituted benzene ring - Chemistry Stack Exchange. (2017, January 31). Retrieved from [Link]

-

Acetophenone H NMR. (n.d.). Scribd. Retrieved from [Link]

-

5.3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

Common 1H NMR Splitting Patterns. (n.d.). Retrieved from [Link]

-

Video: NMR Spectroscopy of Benzene Derivatives - JoVE. (2025, May 22). Retrieved from [Link]

-

Ethanone, 2-chloro-1-[4-[4-(chloroacetyl)phenoxy]phenyl]- - SpectraBase. (n.d.). Retrieved from [Link]

-

acetophenone. (n.d.). Retrieved from [Link]

-

PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, October 8). Retrieved from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (2022, November 1). Retrieved from [Link]

-

NMR magnetically equivalent protons for a 1,4-disubstituted benzene ring. (2020, January 1). Chemistry Stack Exchange. Retrieved from [Link]

-

NMR Chemical Shift Values Table - Chemistry Steps. (n.d.). Retrieved from [Link]

-

1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]

-

Proton NMR Table - MSU chemistry. (n.d.). Retrieved from [Link]

Sources

Introduction: The Significance of 2-Chloro-1-(4-ethylphenyl)ethanone

An In-depth Technical Guide to the ¹³C NMR of 2-Chloro-1-(4-ethylphenyl)ethanone

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation for this compound, grounding the analysis in established principles of NMR spectroscopy.

This compound, with the CAS Number 50690-09-0, is a halogenated aromatic ketone.[1][2] Molecules of this class are pivotal intermediates in organic synthesis, particularly in the pharmaceutical industry, where they serve as building blocks for more complex biologically active molecules. The precise characterization of such compounds is paramount to ensure the integrity of synthetic pathways and the purity of final products. ¹³C NMR spectroscopy is an indispensable tool for this purpose, offering unambiguous insights into the carbon framework of a molecule.

Molecular Structure and Carbon Environment Analysis

Understanding the molecular structure is the first step in predicting and interpreting a ¹³C NMR spectrum. This compound possesses a distinct set of carbon environments that will give rise to a unique spectral signature.

Caption: A logical workflow for the acquisition and interpretation of the ¹³C NMR spectrum of this compound.

Conclusion

The ¹³C NMR spectrum of this compound can be confidently predicted and interpreted through a systematic approach grounded in the fundamental principles of NMR spectroscopy. By understanding the influence of the various functional groups on the carbon chemical shifts and by following a rigorous experimental and analytical workflow, ¹³C NMR serves as a powerful and definitive tool for the structural verification and purity assessment of this important synthetic intermediate. For unambiguous assignment, especially of the closely spaced aromatic signals, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR (HSQC, HMBC) experiments are highly recommended.

References

- ¹³C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES.Canadian Science Publishing.

- 4-Ethylacetophenone(937-30-4) ¹³C NMR spectrum.ChemicalBook.

- 4'-Ethylacetophenone | C10H12O | CID 13642.PubChem - NIH.

- 937-30-4 4-Ethylacetophenone C10H12O, Formula,NMR,Boiling Point,Density,Flash Point.LookChem.

- Acetophenone ¹³C NMR Analysis.Scribd.

- Crystal Structures of Novel Phenyl Fulgides.MDPI.

- This compound AldrichCPR 50690-09-0.Sigma-Aldrich.

- 2-Chloro-1-(4-ethyl-phenyl)-ethanone | CAS 50690-09-0.SCBT.

- 2-CHLORO-1-(4-ETHYL-PHENYL)-ETHANONE.ChemicalBook.

Sources

An In-depth Technical Guide to the Mass Spectrum of 2-Chloro-1-(4-ethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Molecular Blueprint

In the landscape of pharmaceutical development and organic synthesis, the precise structural characterization of novel compounds is paramount. 2-Chloro-1-(4-ethylphenyl)ethanone, a halogenated aromatic ketone, represents a class of molecules with significant potential as intermediates in the synthesis of bioactive compounds. Understanding its behavior under mass spectrometric analysis is crucial for its identification, purity assessment, and the elucidation of its metabolic fate. This guide provides a comprehensive examination of the anticipated mass spectrum of this compound, grounded in the fundamental principles of mass spectrometry and corroborated by the fragmentation patterns of analogous structures.

Molecular Profile and Expected Ionization Behavior

This compound possesses a molecular formula of C₁₀H₁₁ClO and a monoisotopic molecular weight of approximately 182.05 g/mol . Due to its volatility and thermal stability, gas chromatography coupled with mass spectrometry (GC-MS) using electron impact (EI) ionization is the preferred method for its analysis.

Upon entering the ion source of a mass spectrometer, the molecule will be bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in a natural abundance ratio of approximately 3:1, will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.[1] This will manifest as two peaks, M⁺• and (M+2)⁺•, separated by two mass-to-charge units (m/z), with the (M+2)⁺• peak having roughly one-third the intensity of the M⁺• peak.

Predicted Fragmentation Pathways under Electron Impact

The fragmentation of the this compound molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The primary fragmentation processes anticipated are α-cleavage and cleavage of the carbon-chlorine bond.

α-Cleavage: The Dominant Fragmentation Route

The most favorable fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[2] For this compound, this can occur on either side of the carbonyl.

-

Cleavage 'a': Loss of the chloromethyl radical (•CH₂Cl) will lead to the formation of the 4-ethylbenzoyl cation. This is expected to be a highly abundant ion due to the stability conferred by the aromatic ring and the carbonyl group.

-

Cleavage 'b': Loss of the 4-ethylphenyl radical will result in the formation of the chloroacetyl cation.

Diagram: Predicted Fragmentation Pathways of this compound

Caption: Predicted electron impact fragmentation of this compound.

Further Fragmentation and Rearrangements

The initially formed fragment ions can undergo further fragmentation, providing additional structural information.

-

The 4-ethylbenzoyl cation (m/z 135) can lose a neutral carbon monoxide (CO) molecule to form the 4-ethylphenyl cation (m/z 105) . This secondary fragmentation is common for acylium ions.

-

The 4-ethylphenyl cation (m/z 105) may further lose ethylene (C₂H₄) via a benzylic cleavage to yield a tropylium ion or a related C₇H₇⁺ species, although the direct loss to a phenyl cation is also possible. The phenyl cation (m/z 77) is a common fragment in the mass spectra of aromatic compounds.

Interpreting the Mass Spectrum: A Summary of Key Ions

The following table summarizes the expected key ions in the mass spectrum of this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Fragmentation Pathway | Expected Relative Abundance |

| 182/184 | Molecular Ion | [C₁₀H₁₁ClO]⁺• | - | Moderate to Low |

| 135 | 4-Ethylbenzoyl cation | [C₉H₁₁O]⁺ | α-cleavage (loss of •CH₂Cl) | High (likely base peak) |

| 105 | 4-Ethylphenyl cation | [C₈H₉]⁺ | Loss of CO from m/z 135 | Moderate |

| 77/79 | Chloroacetyl cation | [C₂H₂ClO]⁺ | α-cleavage (loss of •C₈H₉) | Low |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of C₂H₄ from m/z 105 | Moderate |

Experimental Protocol: GC-MS Analysis

For researchers seeking to acquire a mass spectrum of this compound, the following provides a robust starting point for method development.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL) to determine the optimal concentration for analysis and to establish a calibration curve if quantitative analysis is required.

Instrumentation and Parameters

Diagram: GC-MS Experimental Workflow

Caption: A typical workflow for the analysis of this compound by GC-MS.

-

Gas Chromatograph (GC):

-

Injection Port: 250°C, Splitless mode (1 µL injection volume).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 100°C held for 1 minute, then ramped at 10°C/min to 280°C and held for 5 minutes.

-

Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent) is recommended.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: 50-300 amu.

-

Trustworthiness and Self-Validation

The protocols and predictions outlined in this guide are designed to be self-validating. The characteristic 3:1 isotopic cluster for chlorine-containing ions serves as an internal confirmation of the elemental composition of the fragments. Furthermore, the logical neutral losses (e.g., CO, C₂H₄) from the major fragment ions should be consistent with established fragmentation mechanisms for similar chemical classes. Any deviation from these expected patterns would warrant further investigation into the sample's purity or potential for unexpected rearrangements.

Conclusion

The mass spectrum of this compound, when analyzed under electron impact ionization, is predicted to be characterized by a distinct molecular ion peak with its corresponding M+2 isotope peak, and a dominant fragmentation pattern driven by α-cleavage. The 4-ethylbenzoyl cation is anticipated to be the base peak, with further fragmentation leading to other structurally informative ions. This in-depth guide provides researchers and drug development professionals with the foundational knowledge to confidently identify and characterize this important synthetic intermediate, ensuring the integrity and progression of their scientific endeavors.

References

- Downard, K. M. (2013). Mass Spectrometry: A Foundation Course. Royal Society of Chemistry.

- NIST/EPA/NIH Mass Spectral Library (NIST 17).

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][2]

-

NIST Chemistry WebBook. Ethanone, 1-(4-ethylphenyl)-. [Link][3][4]

-

Human Metabolome Database. Predicted GC-MS Spectrum - 2-Chloroacetophenone. [Link][5]

-

UC Davis College of Agricultural and Environmental Sciences. Isotope Abundance. [Link]

- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

Sources

- 1. whitman.edu [whitman.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]

- 4. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]

- 5. Human Metabolome Database: Predicted GC-MS Spectrum - 2-Chloroacetophenone GC-MS (Non-derivatized) - 70eV, Positive (HMDB0245061) [hmdb.ca]

- 6. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 2-Chloro-1-(4-ethylphenyl)ethanone

Introduction: The Molecule and the Method

2-Chloro-1-(4-ethylphenyl)ethanone is a substituted acetophenone derivative featuring a para-substituted aromatic ring, a ketone carbonyl group, and an α-chloro substituent. As a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents, the precise structural confirmation and quality control of this compound are paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative analytical technique for this purpose. By measuring the absorption of infrared radiation by molecular vibrations, an IR spectrum serves as a unique molecular "fingerprint," allowing for the unambiguous identification of functional groups and overall molecular structure.

This technical guide provides a comprehensive analysis of the IR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of how to acquire and interpret the spectrum of this molecule. We will explore the theoretical underpinnings of the key spectral features, detail a robust experimental protocol, and provide a complete assignment of the principal absorption bands, grounding our analysis in authoritative spectroscopic principles.

Molecular Structure and Key Vibrational Modes

To interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups, each with characteristic vibrational modes (stretching and bending) that absorb IR radiation at specific frequencies.

The primary functional groups in this compound are:

-

Aromatic Ketone: The carbonyl group (C=O) is conjugated with the para-substituted phenyl ring.

-

Alkyl Halide: A chlorine atom is attached to the carbon alpha to the carbonyl group (α-chloro).

-

Substituted Aromatic Ring: A 1,4- (or para-) disubstituted benzene ring.

-

Alkyl Groups: An ethyl group on the aromatic ring and a chloromethyl group.

The following diagram illustrates the molecular structure and highlights the key bonds responsible for the most diagnostic vibrational absorptions in the IR spectrum.

Caption: Molecular structure highlighting the principal bonds giving rise to diagnostic IR absorptions.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an IR spectrum is fundamentally dependent on the sample preparation and data acquisition methodology. For a solid compound like this compound, Attenuated Total Reflectance (ATR) is the preferred modern technique due to its speed, ease of use, and minimal sample preparation.

Methodology: Fourier Transform Infrared (FTIR) Spectroscopy via ATR

-

Instrument Preparation:

-

Ensure the FTIR spectrometer has been powered on and has reached thermal equilibrium for at least 30 minutes to guarantee baseline stability.

-

Verify that the sample compartment is clean and dry. Purging with dry nitrogen or air is recommended to minimize atmospheric H₂O and CO₂ interference.

-

-

Background Spectrum Acquisition (Self-Validating System):

-

Causality: A background scan is critical as it measures the spectrum of the ambient environment (air) and the ATR crystal itself. This spectrum is then subtracted from the sample spectrum, ensuring that the final output contains only the absorptions from the compound of interest.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the solvent has fully evaporated.

-

Lower the ATR press arm to ensure consistent contact pressure for both background and sample scans.

-

Acquire the background spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, recorded over a range of 4000 to 400 cm⁻¹.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality, low-intensity spectra.

-

Acquire the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically perform the background subtraction.

-

Apply an ATR correction if necessary, which accounts for the wavelength-dependent depth of penetration of the evanescent wave.

-

Perform a baseline correction to ensure all peaks originate from a flat baseline.

-

Clean the ATR crystal and press tip thoroughly with solvent after analysis to prevent cross-contamination.

-

In-Depth Spectral Interpretation

The IR spectrum of this compound is best analyzed by dividing it into key diagnostic regions.

The C-H Stretching Region (3100 - 2850 cm⁻¹)

This region contains absorptions from both aromatic (sp²) and aliphatic (sp³) C-H bonds.

-

Aromatic C-H Stretches (3100 - 3000 cm⁻¹): Expect one or more weak to medium intensity peaks just above 3000 cm⁻¹[1][2]. These are characteristic of the C-H bonds on the phenyl ring. Their presence is a primary indicator of the aromatic component of the molecule.

-

Aliphatic C-H Stretches (3000 - 2850 cm⁻¹): Stronger and sharper absorptions will appear just below 3000 cm⁻¹[3][4]. These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl group (-CH₂CH₃) and the chloromethyl group (-CH₂Cl).

The Carbonyl (C=O) Stretching Region (~1690 cm⁻¹)

This is arguably the most intense and diagnostic peak in the spectrum.

-

Position and Influencing Factors: For a simple saturated ketone, the C=O stretch appears around 1715 cm⁻¹[5]. However, two competing electronic effects modify this position in this compound:

-

Conjugation: The adjacent phenyl ring allows for electron delocalization (resonance), which lengthens and weakens the C=O double bond. This effect lowers the vibrational frequency. Conjugation with a phenyl ring typically shifts the C=O band to the 1685-1666 cm⁻¹ range[5][6].

-

α-Halogenation (Inductive Effect): The highly electronegative chlorine atom on the adjacent carbon withdraws electron density from the carbonyl carbon through the sigma bond (an inductive effect). This effect tends to shorten and strengthen the C=O bond, shifting the absorption to a higher frequency.

-

-

Predicted Absorption: The observed C=O stretching frequency will be a balance of these two opposing effects. For substituted acetophenones, the C=O stretch is typically observed around 1691 cm⁻¹[7]. The α-chloro substitution will likely shift this to a slightly higher value. Therefore, a very strong, sharp absorption is predicted in the 1690-1700 cm⁻¹ range.

The Aromatic and Fingerprint Regions (1600 - 650 cm⁻¹)

This complex region contains a wealth of structural information.

-

Aromatic C=C Stretches (1600 - 1450 cm⁻¹): The phenyl ring gives rise to several characteristic C=C in-ring stretching vibrations. Expect two to three bands of variable intensity, typically near 1600 cm⁻¹ and 1500-1400 cm⁻¹[1][2].

-

Aliphatic C-H Bending (1470 - 1370 cm⁻¹): Bending vibrations (scissoring and rocking) of the methylene (-CH₂) and methyl (-CH₃) groups of the ethyl substituent and the chloromethyl group will appear here[1][8].

-

C-Cl Stretch (850 - 550 cm⁻¹): The stretching vibration of the carbon-chlorine bond is expected in this region. This absorption is typically of medium to strong intensity[1][9]. Its exact position can be sensitive to the molecular conformation.

-

Aromatic C-H Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹): This is a highly diagnostic absorption for determining the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) ring, a strong, characteristic band is expected in the 810-840 cm⁻¹ region[2]. The presence of this band provides powerful, confirmatory evidence for the para-substitution pattern of the ethyl group and the chloroacetyl group.

Summary of Diagnostic IR Absorptions

The following table summarizes the expected key absorption bands for this compound, providing a quick reference for spectral analysis and quality control verification.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3000 | Weak | C-H Stretch | Aromatic (sp²) |

| 3000 - 2850 | Strong | C-H Stretch (asymmetric & symmetric) | Aliphatic (sp³) - Ethyl, -CH₂Cl |

| 1690 - 1700 | Very Strong | C=O Stretch | α-Chloro, Aryl Ketone |

| ~1600, ~1500 | Medium | C=C Stretch (in-ring) | Aromatic Ring |

| 1470 - 1370 | Medium | C-H Bend (scissoring, rocking) | Aliphatic - Ethyl, -CH₂Cl |

| 810 - 840 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |

| 850 - 550 | Medium-Strong | C-Cl Stretch | Alkyl Halide |

Conclusion

The infrared spectrum of this compound is rich with structural information. The definitive identification of this molecule relies on observing a combination of key features: the very strong conjugated α-chloro ketone C=O stretch around 1690-1700 cm⁻¹, the distinct aromatic and aliphatic C-H stretches on either side of 3000 cm⁻¹, the medium-intensity C-Cl stretch in the fingerprint region, and, crucially, the strong C-H out-of-plane bending band between 810-840 cm⁻¹ confirming the para-substitution pattern. This multi-faceted spectral signature provides a robust and reliable method for the structural verification and quality assessment essential in research and pharmaceutical development.

References

-

Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]

-

The features of IR spectrum. (n.d.). [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Ketones. [Link]

-

Scribd. Characteristic Stretching Frequencies. [Link]

-

ResearchGate. (1955). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. [Link]

-

SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]

-

Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. [Link]

-

Michigan State University. Infrared Spectrometry. [Link]

-

epistemeo. (2012, October 10). Introduction to IR Spectroscopy. Ketones. YouTube. [Link]

-

IR Lecture Notes. (n.d.). [Link]

-

StudyRaid. Understand iR Spectroscopy Features of Acetophenone. [Link]

-

NIST. 2-Chloro-1-(4-chlorophenyl)ethanone. NIST Chemistry WebBook. [Link]

-

NIST. 2-Chloro-1-(4-chlorophenyl)ethanone. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. [Link]

-

Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. [Link]

-

ResearchGate. (2018). The Study of Infrared Spectra of Acetophenone Molecule. [Link]

-

PubChem. 2-Chloro-1-(4-methylphenyl)ethan-1-one. [Link]

-

SpectraBase. 2-Chloro-1-(4-methoxyphenyl)ethanone. [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physical Properties of 2-Chloro-1-(4-ethylphenyl)ethanone

Abstract

This document provides a comprehensive technical examination of the physical properties of 2-Chloro-1-(4-ethylphenyl)ethanone, a halogenated aromatic ketone of significant interest in synthetic chemistry. As an intermediate, its precise physical and spectroscopic characteristics are paramount for researchers in process development and drug discovery. This guide synthesizes available data with established analytical methodologies, offering both a data repository and a procedural framework for its characterization. We delve into the compound's core physicochemical properties, detailed spectroscopic signatures, and the underlying experimental protocols necessary for their validation. The methodologies are presented to ensure reproducibility and to provide a clear rationale for each analytical choice, upholding the principles of scientific integrity and expertise.

Compound Identification and Core Characteristics

This compound is a disubstituted acetophenone derivative. The presence of an α-chloro ketone functional group makes it a versatile electrophilic building block for constructing more complex molecular architectures. Chlorinated acetophenones are widely utilized as intermediates in the synthesis of various pharmaceutical compounds.[1] A precise understanding of its fundamental properties is the first step in its effective application.

The primary identifiers and structural details of the compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 50690-09-0 | |

| Molecular Formula | C₁₀H₁₁ClO | [2] |

| Molecular Weight | 182.65 g/mol | [2] |

| Chemical Structure | ClCC(=O)c1ccc(cc1)CC | |

| Physical Form | Solid | |

| InChI Key | MLDROUSGWZPVMD-UHFFFAOYSA-N |

Physicochemical Properties

The bulk physical properties of a compound are critical for handling, storage, and reaction setup. While specific experimental data for this compound is not widely published, we can infer expected properties based on its structure and data from closely related analogs.

| Property | Value / Expected Value | Analogous Compound Data |

| Melting Point | Data not available. Expected to be a low-melting solid. | 57-58 °C for 2-Chloro-1-(4-methylphenyl)ethanone.[3] |

| Boiling Point | Data not available. | 113 °C @ 4 Torr for 2-Chloro-1-(4-methylphenyl)ethanone.[3] |

| Density | Data not available. | 1.0937 g/cm³ @ 20 °C for 2-Chloro-1-(4-methylphenyl)ethanone.[3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, THF, Acetone) and sparingly soluble in water. | The parent ketone, 4-Ethylacetophenone, is sparingly soluble in water but dissolves well in organic solvents.[4] |

Note: The lack of publicly available, experimentally determined data for this specific compound underscores the importance of the characterization protocols outlined in Section 4.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections describe the expected spectral features for this compound based on its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. Key anticipated signals include:

-

A triplet signal (~1.2 ppm) and a quartet signal (~2.7 ppm) characteristic of the ethyl group (-CH₂CH₃).

-

A pair of doublets in the aromatic region (~7.2-7.9 ppm), typical of a 1,4-disubstituted (para) benzene ring.

-

A sharp singlet for the two protons of the chloromethyl group (-CH₂Cl), expected to be downfield (~4.7 ppm) due to the influence of the adjacent carbonyl and chlorine atom.[1]

-

-

¹³C NMR: The carbon spectrum will confirm the carbon skeleton. Expected signals include:

-

Two peaks for the ethyl group carbons.

-

Four peaks for the aromatic carbons (due to the symmetry of the para-substituted ring).

-

A signal for the chloromethyl carbon (-CH₂Cl).

-

A downfield signal for the carbonyl carbon (C=O), typically observed around 190-200 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule.

-

Strong C=O Stretch: A prominent, sharp absorption band is expected in the range of 1680-1700 cm⁻¹, characteristic of an aryl ketone. The conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.

-

C-H Stretches: Both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-3000 cm⁻¹) C-H stretching bands will be present.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region is expected for the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak at m/z = 182.6.

-

Isotope Pattern: A crucial feature will be the M+2 peak at m/z = 184.6, with an intensity approximately one-third of the M⁺ peak. This characteristic 3:1 ratio is definitive for the presence of a single chlorine atom.

-

Key Fragments: Common fragmentation pathways would include the loss of the chloromethyl group ([M-49]⁺) and cleavage at the α-position to the carbonyl, yielding an acylium ion corresponding to the 4-ethylbenzoyl cation (m/z = 133).

Experimental Methodologies: A Practical Guide

The trustworthiness of physical data hinges on the robustness of the experimental protocols used for its determination. The following are step-by-step, field-proven methods for characterizing the physical properties of this compound.

Melting Point Determination (Capillary Method)

Causality: This method relies on the principle that a pure crystalline solid has a sharp, well-defined melting point range. The visual observation of the phase transition from solid to liquid within a calibrated heating block provides a reliable measure of this property.

Protocol:

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Tap the open end of a capillary tube into the powder, loading 2-3 mm of material. Pack the sample to the bottom of the sealed end by tapping or dropping it through a long glass tube.

-

Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., Mel-Temp).

-

Measurement:

-

Heat the block rapidly to about 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.